Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine is an organic compound with the molecular formula C19H23NO and a molecular weight of 281.39 g/mol . This compound features a benzyl group attached to a 2-(4-methoxyphenyl)-4-pentenylamine moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine can be achieved through several methods. One common approach involves the hydrogenation of 1-(4-methoxyphenyl)-2-propylamine with benzaldehyde in the presence of a platinum-carbon catalyst. The reaction is carried out in tetrahydrofuran (THF) under hydrogen pressure at 30°C for 48 hours . The product is then purified through distillation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, replacing the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzylamine: An aralkylamino compound with similar structural features.
N-Benzyl-N-(4-methoxyphenyl)amine: Another compound with a benzyl and methoxyphenyl group.
Uniqueness: Benzyl[2-(4-methoxyphenyl)-4-pentenyl]amine stands out due to its unique combination of a benzyl group and a 2-(4-methoxyphenyl)-4-pentenylamine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C19H23NO |
---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
N-benzyl-2-(4-methoxyphenyl)pent-4-en-1-amine |
InChI |
InChI=1S/C19H23NO/c1-3-7-18(17-10-12-19(21-2)13-11-17)15-20-14-16-8-5-4-6-9-16/h3-6,8-13,18,20H,1,7,14-15H2,2H3 |
InChI-Schlüssel |
DLAXTIIFZAMFNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CC=C)CNCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.